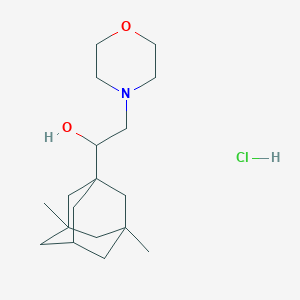
2-(dimethylamino)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride, commonly known as DMAEMA, is a chemical compound that is widely used in scientific research. DMAEMA is a quaternary ammonium salt that is often employed as a cationic monomer in the synthesis of polymeric materials. The compound is characterized by its high reactivity, low toxicity, and excellent solubility in water, making it an ideal choice for a variety of applications.
Mecanismo De Acción
DMAEMA is a cationic monomer that is capable of forming positively charged polymers through polymerization reactions. The compound is often used in the synthesis of polymeric materials that are capable of binding to negatively charged molecules such as DNA. DMAEMA-based polymers can form complexes with DNA through electrostatic interactions, which can facilitate the delivery of genetic material into cells.
Biochemical and Physiological Effects
DMAEMA has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have suggested that the compound may have mild irritant effects on the skin and eyes. DMAEMA has also been shown to have antimicrobial properties, which may be useful in the development of antimicrobial coatings and other applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAEMA has several advantages for use in scientific research, including its high reactivity, low toxicity, and excellent solubility in water. The compound is also relatively inexpensive and easy to synthesize. However, DMAEMA-based polymers can be difficult to purify and may have limited stability under certain conditions.
Direcciones Futuras
There are several potential future directions for research involving DMAEMA. One area of interest is the development of new gene delivery systems that utilize DMAEMA-based polymers. Another potential direction is the creation of new antimicrobial coatings and materials that incorporate DMAEMA. Additionally, there is potential for the use of DMAEMA in the creation of new biosensors and other diagnostic tools.
Métodos De Síntesis
DMAEMA can be synthesized through a variety of methods, including the reaction of 2-(dimethylamino)ethyl methacrylate with p-anisaldehyde in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions and yields a high purity product. Other methods of synthesis include the reaction of 2-(dimethylamino)ethyl acrylate with p-anisaldehyde in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
DMAEMA has a wide range of applications in scientific research, including its use as a cationic monomer in the synthesis of polymeric materials. The compound is often used in the development of gene delivery systems, as well as in the creation of nanocomposites and hydrogels. DMAEMA has also been used in the development of biosensors and in the creation of antimicrobial coatings.
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-15(2)10-11-18-14(16)9-6-12-4-7-13(17-3)8-5-12;/h4-9H,10-11H2,1-3H3;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBFSOIZCWJLQK-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C=CC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5397659.png)
![3-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5397665.png)

![N-(2-chlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5397688.png)
![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5397690.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5397705.png)
![3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone](/img/structure/B5397712.png)
![5-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5397723.png)
![2-(5-amino-1H-tetrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5397732.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5397747.png)
![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5397751.png)
![3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol](/img/structure/B5397762.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5397763.png)